N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of aryl-substituted carboxamide derivatives. This compound exhibits significant pharmaceutical potential due to its structural features, which may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 320.39 g/mol. This compound's unique structure combines a cyclopropanecarbonyl moiety with a tetrahydroquinoline and a 4-fluorobenzamide, suggesting possible interactions with various biological targets.
Methods: The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can be achieved through several synthetic routes. A common approach is the use of cyclization reactions involving appropriate precursors that contain both the cyclopropane and tetrahydroquinoline structures.
Technical Details:
The molecular structure of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can be represented using various structural formulas:
C1Cc2cc(ccc2N(C1)C(c1ccccc1)=O)NC(C1CC1)=O
DPXDJLWMTGLULK-UHFFFAOYSA-N
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is not fully elucidated but is hypothesized to involve:
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of interest for further research in medicinal chemistry and drug design.
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7